molecular formula C10H7BrN2 B1331555 2-(3-Bromophenyl)pyrimidine CAS No. 885468-36-0

2-(3-Bromophenyl)pyrimidine

Cat. No. B1331555
M. Wt: 235.08 g/mol
InChI Key: CETLQDSNTJEASI-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)pyrimidine is a brominated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of the bromophenyl group on the pyrimidine ring can make these compounds suitable intermediates for further chemical transformations and can also contribute to their biological activity.

Synthesis Analysis

The synthesis of bromophenyl pyrimidine derivatives can be achieved through various methods. For instance, a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was established from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% . Another example is the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, which was achieved by a three-step procedure including cyclization, chlorination, and nucleophilic substitution reaction, highlighting the versatility of bromophenyl pyrimidines in chemical synthesis .

Molecular Structure Analysis

The molecular structure of bromophenyl pyrimidine derivatives can be characterized using various analytical techniques such as NMR, MS, and X-ray diffraction. For example, the crystal structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined by X-ray techniques, showing that the molecules lie on mirror planes with close molecular packing in layers . Similarly, the structure of 6-[(4-Bromophenyl)iminomethyl]-1,3-dimethyl-7-(2-methylpropenyl)-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione was characterized, revealing a planar pyrrolopyrimidine ring system and specific dihedral angles with the bromophenyl ring .

Chemical Reactions Analysis

Bromophenyl pyrimidines can undergo various chemical reactions, which are essential for their utility in synthesis. For example, the regiospecific bromination of 2-phenyl-3H-pyrimidin-4-ones can be achieved through different methods, leading to bromination at specific positions on the pyrimidine ring and the benzylic position . Additionally, the synthesis of hetero annulated carbazoles from a bromophenyl pyrimidine derivative through condensation cum cycloaddition reactions demonstrates the reactivity of these compounds in forming more complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl pyrimidines are influenced by their molecular structure. For instance, the planarity of the molecule and the presence of substituents such as the trifluoromethyl group can affect the compound's conformation and reactivity . The solvolysis and dehydrobromination reactions of 2-(1'-Bromo-1'-methylethyl)pyrimidines to form isopropenylpyrimidines indicate the influence of the bromo substituent on the chemical behavior of these compounds .

Scientific Research Applications

Synthesis and Intermediates

2-(3-Bromophenyl)pyrimidine and its derivatives play a significant role as intermediates in the synthesis of various compounds. For example, 5-(4-bromophenyl)-4, 6-dichloropyrimidine is an essential intermediate in synthesizing pyrimidines and other related compounds (Hou et al., 2016). This demonstrates the versatility of bromophenyl pyrimidine derivatives in chemical synthesis.

Antimicrobial and Antituberculosis Activity

Several studies have shown that bromophenyl pyrimidine derivatives exhibit significant antimicrobial and antituberculosis activities. For instance, pyrimidine-incorporated Schiff bases of isoniazid have shown promising results in in vitro antibacterial, antifungal, and antituberculosis activities (Soni & Patel, 2017). This indicates the potential of these compounds in developing new antimicrobial agents.

Application in Surface Coating and Printing Ink

Bromophenyl pyrimidine derivatives have been explored for their use in surface coating and printing ink. A study incorporating these compounds into polyurethane varnish and printing ink paste demonstrated effective antimicrobial properties (El‐Wahab et al., 2015). This suggests their potential in creating antimicrobial coatings for various applications.

Crystallography and Molecular Structure

Studies on bromophenyl pyrimidines also contribute to the understanding of molecular structure and crystallography. The crystal structure of ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate provides insights into the molecular conformation and interactions of these compounds (Shen et al., 2010).

Safety And Hazards

The safety data sheet for “2-(3-Bromophenyl)pyrimidine” suggests that it should be handled with care. Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-bromophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETLQDSNTJEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650369
Record name 2-(3-Bromophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)pyrimidine

CAS RN

885468-36-0
Record name 2-(3-Bromophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Wu, X Bian, L Wang, Y Zhang, C Wang - Synthesis, 2023 - thieme-connect.com
An efficient protocol for the synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines from readily available substituted 2-benzylidenemalononitriles and substituted benzamidines was …
Number of citations: 1 www.thieme-connect.com

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